
5-bromo-6-fluoro-1H-indole-3-carboxylic acid
Übersicht
Beschreibung
5-Bromo-6-fluoro-1H-indole-3-carboxylic acid is a chemical compound with the molecular formula C9H5BrFNO2 . It is a useful intermediate used in the synthesis of indole derivatives .
Synthesis Analysis
The synthesis of indole derivatives, including 5-bromo-6-fluoro-1H-indole-3-carboxylic acid, is a significant area of research . The synthesis process often involves the use of various reagents and conditions .Molecular Structure Analysis
The molecular structure of 5-bromo-6-fluoro-1H-indole-3-carboxylic acid consists of a heterocyclic indole ring substituted with bromine and fluorine atoms . The InChI code for this compound is 1S/C9H5BrFNO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,12H,(H,13,14) .Physical And Chemical Properties Analysis
The molecular weight of 5-bromo-6-fluoro-1H-indole-3-carboxylic acid is 258.04 .Wissenschaftliche Forschungsanwendungen
Antiviral Agents
Indole derivatives have been reported to exhibit significant antiviral activities. Specifically, compounds like 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and other viruses . The structural similarity suggests that 5-bromo-6-fluoro-1H-indole-3-carboxylic acid could be a precursor or a candidate for synthesizing new antiviral agents with potential efficacy against a range of viral infections.
Anti-inflammatory Applications
The indole nucleus is known to possess anti-inflammatory properties. By incorporating 5-bromo-6-fluoro-1H-indole-3-carboxylic acid into drug molecules, researchers can potentially develop new anti-inflammatory medications that could be more effective or have fewer side effects than current treatments .
Anticancer Research
Indole derivatives are actively explored for their anticancer properties5-bromo-6-fluoro-1H-indole-3-carboxylic acid could serve as a scaffold for creating novel compounds that might inhibit the growth of cancer cells or enhance the efficacy of existing chemotherapy agents .
Antimicrobial Activity
The indole core structure is associated with antimicrobial activity. As such, 5-bromo-6-fluoro-1H-indole-3-carboxylic acid could be utilized in the synthesis of new antimicrobial agents that target resistant strains of bacteria or fungi .
Enzyme Inhibition
Indole derivatives have been used to inhibit various enzymes that are crucial in disease progression. For instance, 5-bromo-6-fluoro-1H-indole-3-carboxylic acid could be a key intermediate in developing inhibitors for enzymes like Gli1-mediated transcription in the Hedgehog pathway, which is implicated in certain cancers .
Vascular Endothelial Growth Factor (VEGF) Inhibition
This compound has been used in the synthesis of indole derivatives that function as inhibitors for the VEGF receptor 2 (VEGFR-2) tyrosine kinase. Such inhibitors have potential applications in treating diseases characterized by abnormal angiogenesis, such as certain types of cancer .
Safety and Hazards
Zukünftige Richtungen
Indole derivatives, including 5-bromo-6-fluoro-1H-indole-3-carboxylic acid, continue to attract research interest due to their significant roles in cell biology and potential therapeutic applications . Future research may focus on exploring novel synthesis methods and further investigating the biological activities of these compounds .
Eigenschaften
IUPAC Name |
5-bromo-6-fluoro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRQPMBDXWHGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-fluoro-1H-indole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




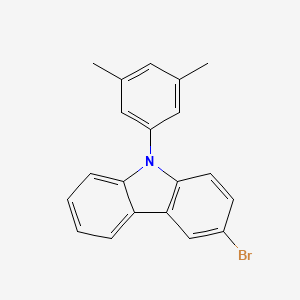


![2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1449463.png)
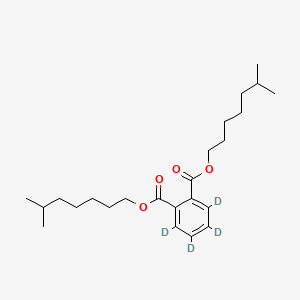

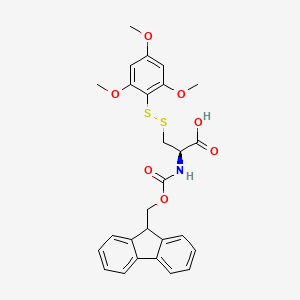
iodonium p-toluenesulfonate](/img/structure/B1449472.png)
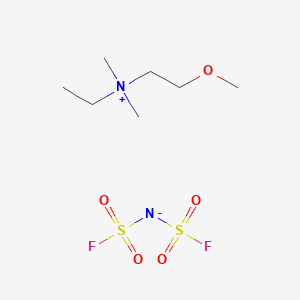

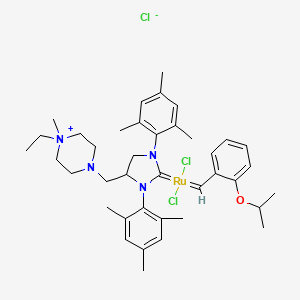

![2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B1449479.png)